molecular formula C8H13N3O2S B2484275 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide CAS No. 1265520-93-1

5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide

Cat. No.: B2484275
CAS No.: 1265520-93-1
M. Wt: 215.27
InChI Key: NDAFBPAQUDUOIN-UHFFFAOYSA-N
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Description

5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide typically involves the reaction of pyridine derivatives with sulfonic acid and amine groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: This involves the substitution of a leaving group in the pyridine ring with an amine group.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions yield sulfonamide derivatives.

Scientific Research Applications

5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminomethyl-pyridine-2-sulfonic acid dimethylamide include:

    Pyridine-2-sulfonic acid: Lacks the aminomethyl and dimethylamide groups.

    5-Aminomethyl-pyridine: Lacks the sulfonic acid and dimethylamide groups.

    2-Pyridinesulfonamide: Lacks the aminomethyl group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(aminomethyl)-N,N-dimethylpyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)8-4-3-7(5-9)6-10-8/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAFBPAQUDUOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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